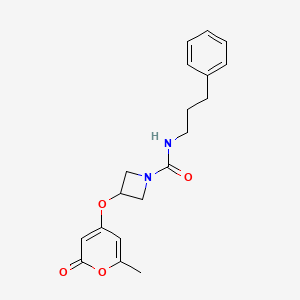
3,6-Dihydro-2H-thiopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydro-2H-thiopyran is a heterocyclic compound with the molecular formula C5H8S It is characterized by a six-membered ring containing one sulfur atom and five carbon atoms
Synthetic Routes and Reaction Conditions:
Vinylphosphonium Salts Reaction: One method involves the reaction of p-mercaptoaldehydes and ketones with vinylphosphonium salts, leading to the formation of 3,6-dihydro-2H-thiopyrans.
Doyle–Kirmse Reaction: Another approach is the Doyle–Kirmse reaction, where diallyl sulfide reacts with donor–acceptor diazo compounds in an aqueous medium using blue-LED irradiation.
Industrial Production Methods:
Anionic Cascade Method: An efficient industrial method involves an anionic cascade triggered by the addition of a vinyl nucleophile to a carbonyl group, followed by sulfur to oxygen thiophosphate migration and intramolecular thiolate displacement.
Types of Reactions:
Thia-Diels–Alder Reactions: this compound undergoes thia-Diels–Alder reactions with nonactivated 1,3-dienes, producing 2H-thiopyrans.
Common Reagents and Conditions:
Reagents: Vinylphosphonium salts, donor–acceptor diazo compounds, m-chloroperbenzoic acid.
Conditions: Aqueous medium, blue-LED irradiation, room temperature.
Major Products:
Thia-Diels–Alder Reaction Products: cis-2,2-dihetaryl-3,6-dimethyl-3,6-dihydro-2H-thiopyrans.
Oxidation Products: Oxidized thiopyrans with modified sulfur and carbon bonds.
Scientific Research Applications
3,6-Dihydro-2H-thiopyran has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 3,6-Dihydro-2H-thiopyran involves:
Thia-Diels–Alder Reaction Mechanism: A stepwise mechanism via delocalized diradical intermediates is postulated to rationalize the observed reaction course.
Doyle–Kirmse Reaction Mechanism: Involves the formation of sulfanyl dienes followed by ring-closing metathesis.
Comparison with Similar Compounds
3,4-Dihydro-2H-thiopyran: Another thiopyran derivative with similar reactivity but different structural properties.
3,4-Dihydro-2H-pyran: A related compound with an oxygen atom instead of sulfur, leading to different chemical behavior.
Uniqueness:
Properties
IUPAC Name |
3,6-dihydro-2H-thiopyran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8S/c1-2-4-6-5-3-1/h1-2H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVYSECOIMWWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
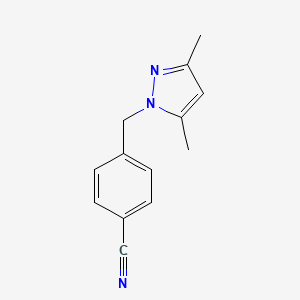

![N-(3-chlorophenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide](/img/structure/B2800299.png)
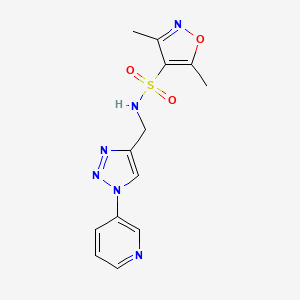
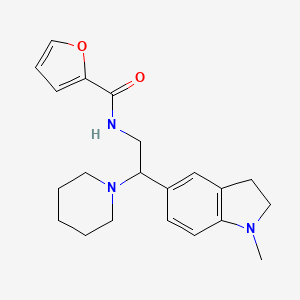
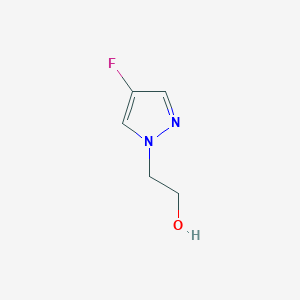
![2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide](/img/structure/B2800305.png)
![3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2800307.png)
![2-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2800308.png)
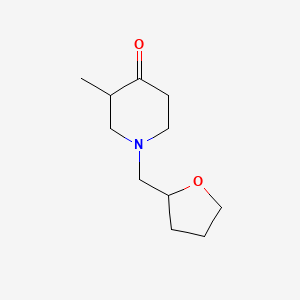
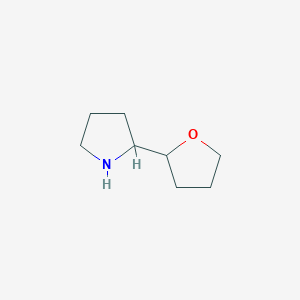
![3-(4-chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800312.png)

